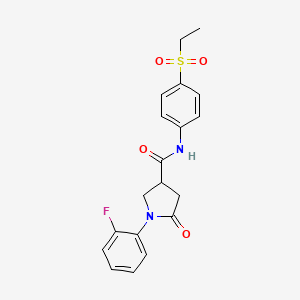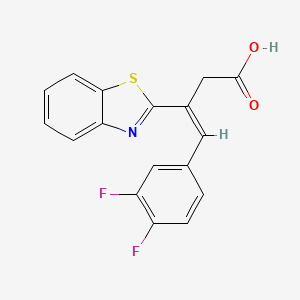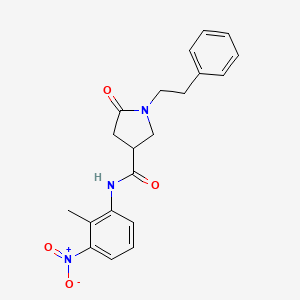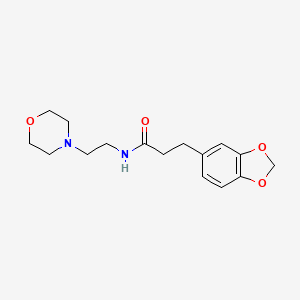
N-(1-pyridin-4-ylethyl)furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-pyridin-4-ylethyl)furan-3-carboxamide, commonly known as PEFAC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PEFAC is a small molecule inhibitor that targets the protein-protein interaction between the transcription factor c-Myc and its binding partner Max. This interaction is critical for the regulation of cell growth and proliferation, making PEFAC a promising candidate for the development of anticancer drugs.
Wirkmechanismus
PEFAC exerts its anticancer effects by inhibiting the protein-protein interaction between c-Myc and Max. This interaction is critical for the formation of the c-Myc-Max heterodimer, which binds to DNA and regulates the expression of genes involved in cell growth and proliferation. By disrupting this interaction, PEFAC prevents the formation of the c-Myc-Max heterodimer and inhibits the transcription of c-Myc target genes. This leads to the suppression of cell growth and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
PEFAC has been shown to have specific biochemical and physiological effects on cancer cells. It has been demonstrated to induce G1 cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. PEFAC also inhibits the migration and invasion of cancer cells, which are critical for metastasis. Moreover, PEFAC has been shown to reduce the expression of angiogenic factors, such as VEGF, which are involved in the formation of new blood vessels that supply nutrients to tumors. These effects make PEFAC a promising candidate for the development of anticancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
PEFAC has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for large-scale production. It has also been shown to have high specificity and selectivity for c-Myc, making it a valuable tool for studying the role of c-Myc in cancer. However, PEFAC has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. Moreover, PEFAC has not been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not well understood.
Zukünftige Richtungen
There are several future directions for research on PEFAC. One area of interest is the development of PEFAC analogs with improved pharmacokinetics and toxicity profiles. Another area of interest is the investigation of PEFAC in combination with other anticancer drugs, to enhance their efficacy and reduce toxicity. Moreover, the role of c-Myc in other diseases, such as diabetes and neurodegenerative disorders, is an area of emerging interest, and PEFAC may have potential therapeutic applications in these areas as well. Finally, the development of PEFAC-based imaging agents for the detection of c-Myc expression in tumors is an area of active research.
Synthesemethoden
PEFAC can be synthesized through a multi-step process that involves the reaction of 4-bromomethylpyridine with furan-3-carboxylic acid, followed by N-alkylation with 2-chloroethylamine hydrochloride. The resulting product is then subjected to a series of purification steps, including recrystallization and column chromatography, to obtain pure PEFAC. This synthesis method has been optimized to yield high purity and high yield of PEFAC, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
PEFAC has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. The c-Myc protein is overexpressed in many types of cancer, and its inhibition has been shown to suppress tumor growth and induce apoptosis. PEFAC has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Moreover, PEFAC has been shown to synergize with other anticancer drugs, such as paclitaxel and doxorubicin, to enhance their efficacy.
Eigenschaften
IUPAC Name |
N-(1-pyridin-4-ylethyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9(10-2-5-13-6-3-10)14-12(15)11-4-7-16-8-11/h2-9H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEFICOBULQWGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3-chlorophenyl)ethyl]-4-methylsulfonylaniline](/img/structure/B7495571.png)
![8-ethyl-3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7495573.png)
![ethyl 5-[(2,2-dichloropropanoyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B7495586.png)
![[2-[(3-ethoxycarbonyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7495594.png)
![N-(4-tert-butylphenyl)-2-[4-(4-tert-butylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B7495602.png)

![2-[[4-(4-ethylpiperazin-1-yl)-3-nitrobenzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B7495612.png)
![[2-[3-(furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7495614.png)



![N-[5-(diethylsulfamoyl)-2-phenoxyphenyl]cyclopropanecarboxamide](/img/structure/B7495660.png)
![4-[(2-Fluorophenyl)sulfanylmethyl]-1,3-thiazol-2-amine](/img/structure/B7495664.png)
